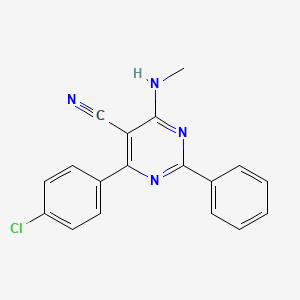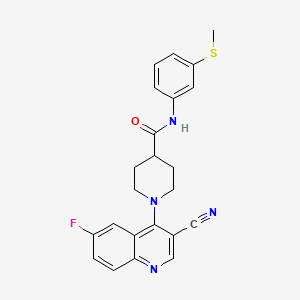![molecular formula C22H24N2O2 B2483453 4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-77-4](/img/structure/B2483453.png)
4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C22H24N2O2 and its molecular weight is 348.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A study by Largani et al. (2017) focuses on the synthesis and evaluation of a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed based on a molecular hybridization approach. These compounds were synthesized through a reaction involving benzohydrazide derivatives and showed effective in vitro antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This research highlights the potential of pyrroloquinoline-based structures for developing new antibacterial agents (Largani et al., 2017).
GABAA/Benzodiazepine Receptor Interaction
Research by Tenbrink et al. (1994) explores imidazo[1,5-a]quinoxaline amides and carbamates, including compounds with tert-butyl groups, as ligands for the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies and highlight the chemical versatility of pyrroloquinoline derivatives in interacting with neurological targets (Tenbrink et al., 1994).
Catalytic Applications
Kalsi et al. (2017) developed a cobalt-catalyzed C–H bond annulation of benzamides with isonitriles, leading to the synthesis of diverse quinolin-8-yl derivatives. This process demonstrates the utility of quinoline and pyrroloquinoline compounds in facilitating catalytic transformations, with potential applications in the synthesis of complex organic molecules (Kalsi et al., 2017).
Ligand Design for Asymmetric Catalysis
Imamoto et al. (2012) reported on rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups, utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work showcases the design and application of complex ligands derived from pyrroloquinoline structures for high-precision catalytic processes (Imamoto et al., 2012).
Material Science and Polymerization
Qiao et al. (2011) explored aluminum and zinc complexes supported by pyrrole-based ligands for the catalysis of the ring-opening polymerization of ɛ-caprolactone. The study demonstrates the potential of quinoline and pyrroloquinoline derivatives in the development of catalysts for polymer synthesis, highlighting their role in material science (Qiao et al., 2011).
Propiedades
IUPAC Name |
4-tert-butyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2,3)17-7-4-14(5-8-17)21(26)23-18-12-15-6-9-19(25)24-11-10-16(13-18)20(15)24/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSKXISWXSXEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2483370.png)
![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483371.png)
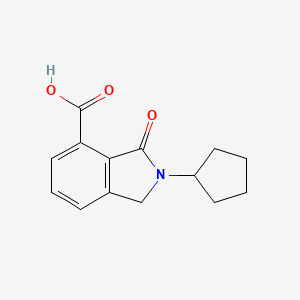
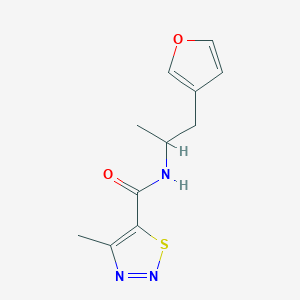
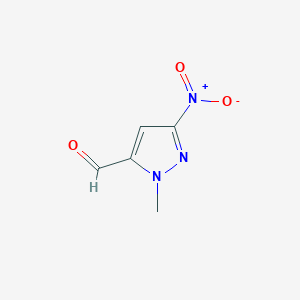

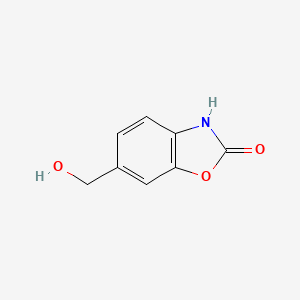
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2483385.png)
![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)
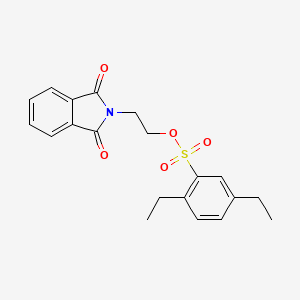
![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)
